Zirconium oxychloride

説明

Zirconium oxychloride (ZrOCl2) is a compound that has been extensively studied due to its various applications in materials science and catalysis. It serves as a precursor for the synthesis of zirconia and other zirconium-containing compounds. The compound has been utilized in processes ranging from the production of levulinic acid to the dyeing of wool yarns, demonstrating its versatility in different chemical contexts .

Synthesis Analysis

The synthesis of zirconium oxychloride and its derivatives can be achieved through different methods. One approach involves the hydrothermal synthesis of monoclinic zirconia from zirconium oxychloride, which can yield various crystal morphologies depending on the additives used, such as NaOH, Na2CO3, and H2SO4 . Another method includes the preparation of a zirconium oxy-hydroxy-acetate precursor from zirconium oxychloride and acetic acid, which can be further processed into zirconia . Additionally, zirconium oxychloride has been used as a catalyst in the conversion of glucosamine to levulinic acid, showcasing its role in eco-friendly catalysis .

Molecular Structure Analysis

The molecular structure of zirconium oxychloride has been characterized using techniques such as X-ray diffraction and infrared spectroscopy. These studies have provided insights into the arrangement of atoms within the compound and the nature of its bonding. For instance, the interaction of zirconium oxychloride with zirconium oxide and metal at high temperatures has been examined to understand the formation of oxide interstitial derivatives .

Chemical Reactions Analysis

Zirconium oxychloride participates in various chemical reactions due to its reactivity. It has been used as a mordant in the dyeing of wool yarns with natural dyes, affecting the tenacity, color coordinates, and fastness properties of the dyed materials . The compound's reactivity also extends to its role in the synthesis of porous zirconium terephthalate UiO-66, where it acts as a precursor influencing the kinetics of crystallization .

Physical and Chemical Properties Analysis

The physical and chemical properties of zirconium oxychloride have been explored through different studies. The growth and structure of zirconium hydrous polymers in aqueous solutions have been investigated, revealing insights into the growth mechanism and the influence of pH and temperature on the formation of aggregates . The production process of zirconium oxychloride has been described, highlighting the acid-alkali and fluidized chlorination methods, and its applications in new energy resources . Additionally, the assessment of zirconium oxychloride by X-ray photoelectron spectroscopy has provided detailed information on the electronic structure and elemental composition of the compound .

科学的研究の応用

-

Nanomaterials

- Field : Nanotechnology

- Application : Zirconia-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, and adsorbents .

- Methods : These nanomaterials are synthesized using different approaches, including hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods .

- Results : The synthesized zirconia nanomaterials have shown exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, such as anti-microbial, antioxidant, and anti-cancer activity .

-

Green Lewis Acids

-

Bio-Inert Ceramics

-

Chitosan Production

- Field : Industrial Chemistry

- Application : Zirconium oxychloride is used in the production of chitosan, which has many applications in industry, agriculture, and medicine .

- Methods : It is used as a reagent in the production process of chitosan .

- Results : The resulting chitosan can be used as a seed treatment, biopesticide, bandage to reduce bleeding, antibacterial agent, or as a delivery drug system through the skin .

-

Storage and Electronic Devices

- Field : Electronics

- Application : Zirconia nanoparticles, which can be produced from zirconium oxychloride, are used in storage and electronic devices .

- Methods : The nanoparticles are incorporated into the devices .

- Results : The use of zirconia nanoparticles has improved the performance of the devices .

-

Zirconia-based Nanomaterials

- Field : Nanoscience

- Application : Zirconia-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, and adsorbents .

- Methods : These nanomaterials are synthesized using different approaches, including hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods .

- Results : The synthesized zirconia nanomaterials have shown exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, such as anti-microbial, antioxidant, and anti-cancer activity .

-

Production of High Purity Zirconium Oxy Chloride

-

Various Additives

- Field : Industrial Chemistry

- Application : Zirconium oxychloride is used as various additives, such as media dyemordant, color-fixing agent, deodorant, flame retardant, stabilizer, etc .

- Methods : It is added to various products during their manufacturing process .

- Results : The addition of zirconium oxychloride improves the properties of the products .

-

Chitosan Production

- Field : Industrial Chemistry

- Application : Zirconium oxychloride is used in the production of chitosan, which has many applications in industry, agriculture, and medicine .

- Methods : It is used as a reagent in the production process of chitosan .

- Results : The resulting chitosan can be used as a seed treatment, biopesticide, bandage to reduce bleeding, antibacterial agent, or as a delivery drug system through the skin .

-

Storage and Electronic Devices

- Field : Electronics

- Application : Zirconia nanoparticles, which can be produced from zirconium oxychloride, are used in storage and electronic devices .

- Methods : The nanoparticles are incorporated into the devices .

- Results : The use of zirconia nanoparticles has improved the performance of the devices .

Safety And Hazards

When handling zirconium oxychloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

The future outlook for the zirconium oxychloride market appears promising . The increasing demand for zirconium dioxide in various end-use industries is a key driving factor for the market’s growth . The rising demand for zirconium oxychloride in the production of fuel cells and catalysts is expected to drive market growth in the coming years . The development of innovative applications in the healthcare and electronics sectors is further expected to contribute to the market’s expansion .

特性

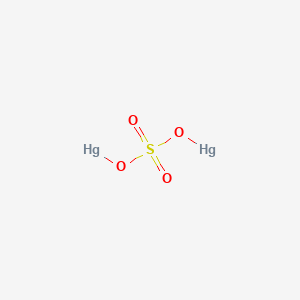

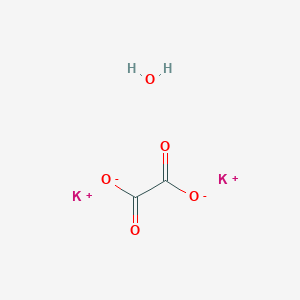

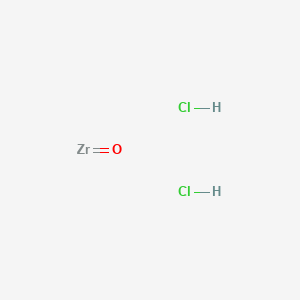

IUPAC Name |

oxozirconium;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.O.Zr/h2*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOAHYOGLLEOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

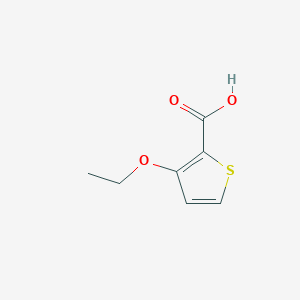

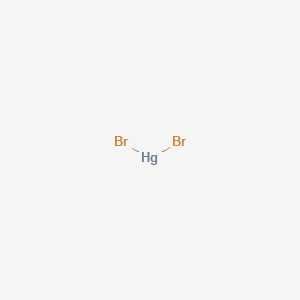

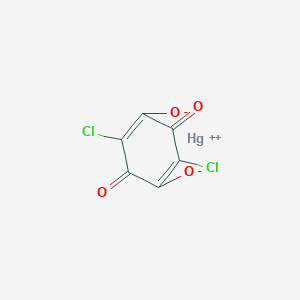

Canonical SMILES |

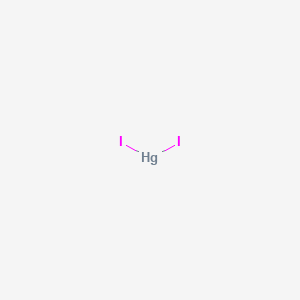

O=[Zr].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OZr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13520-92-8 (octahydrate) | |

| Record name | Zirconium oxychloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9049823 | |

| Record name | Zirconium oxychloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zirconium oxychloride appears as white or yellow silky odorless crystals., Liquid; Pellets or Large Crystals, Liquid, White solid; [HSDB] White or yellow odorless solid; [CAMEO] White to pale yellow crystalline lumps; [MSDSonline] | |

| Record name | ZIRCONIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium, dichlorooxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium oxychloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7809 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, Insoluble in ethanol, Soluble in methanol. Insoluble in organic solvents; aqueous solutions are acidic | |

| Record name | ZIRCONIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (USCG, 1999), 1.91, Density: 44 lb/cu ft, Tetragonal crystals from water; crystals contain tetramers of the form (Zr4(OH)8(H2O)16)8+; density: 1.91; freely soluble in water, alcohol; the pH is equal to that of HCl of the same molarity /Zirconium oxychloride octahydrate/ | |

| Record name | ZIRCONIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZIRCONIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Zirconium oxychloride | |

Color/Form |

White, silky crystals, White solid, Crystals or white solid | |

CAS RN |

7699-43-6, 25399-81-9 | |

| Record name | ZIRCONIUM OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9209 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium oxychloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconyl chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025399819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorozirconyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zirconium, dichlorooxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium oxychloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium dichloride oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

250 °C (decomposes) | |

| Record name | ZIRCONIUM OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)